

# Spectroscopic Profile of 4-Chlorobenzyl Acetate: A Technical Guide

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Compound of Interest		
Compound Name:	4-Chlorobenzyl acetate	
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This technical guide provides a comprehensive overview of the spectral data for **4-Chlorobenzyl acetate** (CAS No. 5406-33-7), a key intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

# **Executive Summary**

**4-Chlorobenzyl acetate** is a chlorinated aromatic ester with the molecular formula C<sub>9</sub>H<sub>9</sub>ClO<sub>2</sub> and a molecular weight of 184.62 g/mol .[1] Spectroscopic analysis is crucial for its identification and quality control. This guide presents tabulated NMR, IR, and MS data, detailed experimental protocols for obtaining this data, and a logical workflow for the spectroscopic analysis of the compound.

## **Spectroscopic Data**

The spectral data for **4-Chlorobenzyl acetate** has been compiled and is presented in the following tables for clarity and ease of comparison.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy provides detailed information about the molecular structure of **4- Chlorobenzyl acetate**. The ¹H NMR spectrum reveals the electronic environment of the



protons, while the <sup>13</sup>C NMR spectrum provides insight into the carbon framework.

Table 1: <sup>1</sup>H NMR Spectral Data for **4-Chlorobenzyl Acetate** 

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Coupling Constant (J) Hz
7.33	Doublet	2H	Ar-H	8.8
7.29	Doublet	2H	Ar-H	8.7
5.06	Singlet	2H	-CH <sub>2</sub> -	-
2.10	Singlet	3H	-СН₃	-

Solvent: CDCl<sub>3</sub>, Spectrometer Frequency: 400 MHz.

Table 2: 13C NMR Spectral Data for 4-Chlorobenzyl Acetate

Chemical Shift (δ) ppm	Assignment
170.91	C=O
134.56	Ar-C
134.27	Ar-C
129.77	Ar-C
128.88	Ar-C
65.58	-CH <sub>2</sub> -
21.09	-CH₃

Solvent: CDCl<sub>3</sub>, Spectrometer Frequency: 100 MHz.

# Infrared (IR) Spectroscopy



Infrared spectroscopy is used to identify the functional groups present in **4-Chlorobenzyl acetate**. The characteristic absorption bands are summarized below.

Table 3: IR Spectral Data for 4-Chlorobenzyl Acetate

Wavenumber (cm⁻¹)	Intensity	Assignment
~3050	Medium	Aromatic C-H Stretch
~2950	Medium	Aliphatic C-H Stretch
~1740	Strong	C=O (Ester) Stretch
~1220	Strong	C-O (Ester) Stretch
~1090	Strong	C-Cl Stretch
~1600, ~1490	Medium	Aromatic C=C Stretch

# **Mass Spectrometry (MS)**

Mass spectrometry provides information on the molecular weight and fragmentation pattern of **4-Chlorobenzyl acetate**, aiding in its identification.

Table 4: Mass Spectrometry Data for **4-Chlorobenzyl Acetate** 

m/z	Relative Intensity	Assignment
184.4	Moderate	[M]+ (Molecular Ion)
142.4	High	[M - CH <sub>2</sub> CO] <sup>+</sup>
125.3	High	[M - OCOCH <sub>3</sub> ] <sup>+</sup>
107.4	Moderate	[C7H6CI]+
89.4	Low	[C7H5]+
77.3	Low	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>
43.4	High	[CH <sub>3</sub> CO] <sup>+</sup>



Ionization Method: Electron Ionization (EI).

## **Experimental Protocols**

The following are detailed methodologies for the key experiments cited.

### NMR Spectroscopy

Sample Preparation: A sample of approximately 10-20 mg of **4-Chlorobenzyl acetate** is dissolved in about 0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) containing tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

Instrumentation: <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a 400 MHz NMR spectrometer.

#### Data Acquisition:

- ¹H NMR: A standard proton experiment is run with a sufficient number of scans to obtain a good signal-to-noise ratio.
- ¹³C NMR: A proton-decoupled carbon experiment is performed. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

## Infrared (IR) Spectroscopy

Sample Preparation: As **4-Chlorobenzyl acetate** is a liquid at room temperature, the IR spectrum can be obtained using the Attenuated Total Reflectance (ATR) technique. A small drop of the neat liquid is placed directly onto the ATR crystal.

Instrumentation: An FTIR spectrometer equipped with a diamond or zinc selenide ATR accessory is used.

Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded first. The sample is then applied, and the spectrum is collected, typically over the range of 4000-400 cm<sup>-1</sup>. An average of 16 to 32 scans is usually sufficient to obtain a high-quality spectrum. The crystal is cleaned with a suitable solvent, such as isopropanol, after the measurement.

## Mass Spectrometry (MS)



Sample Preparation: A dilute solution of **4-Chlorobenzyl acetate** is prepared in a volatile organic solvent like dichloromethane or ethyl acetate.

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source is used.

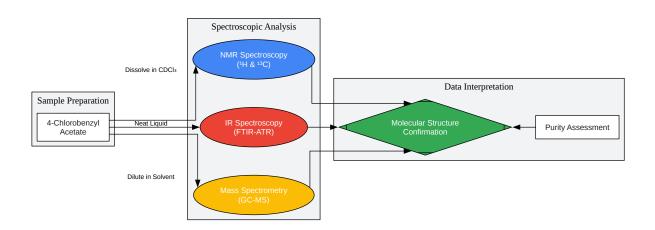
#### Data Acquisition:

- GC: A 1 μL aliquot of the sample solution is injected into the GC. The oven temperature is programmed to ramp from an initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to ensure good separation. Helium is typically used as the carrier gas.
- MS: The mass spectrometer is set to scan a mass range of m/z 40-300. The electron energy for EI is typically 70 eV. The resulting mass spectrum shows the molecular ion and characteristic fragment ions.

## **Visualization of Spectroscopic Workflow**

The following diagram illustrates the logical workflow for the spectroscopic analysis of **4-Chlorobenzyl acetate**.





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Caption: Workflow for the spectroscopic analysis of **4-Chlorobenzyl acetate**.

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## References

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